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Compound of Interest

Compound Name: VY-3-135

Cat. No.: B7715557

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for
VY-3-135, a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). The
information is intended to inform researchers and drug development professionals about the
therapeutic potential of targeting ACSS2 with this molecule.

Core Target: Acetyl-CoA Synthetase 2 (ACSS2)

ACSS?2 is a crucial enzyme in cellular metabolism, responsible for converting acetate into
acetyl-CoA.[1] This process is particularly important for cancer cells, especially under
conditions of metabolic stress such as hypoxia and low nutrient availability, where acetate
serves as an alternative carbon source for macromolecular synthesis and energy production.
ACSS2-derived acetyl-CoA is a key precursor for fatty acid synthesis and protein acetylation,
including histone acetylation, which plays a role in gene regulation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of VY-3-135 from in vitro and
in vivo studies.

Table 1: In Vitro Potency and Selectivity of VY-3-135
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Target Assay Type IC50 (nM) Notes
TranScreener® TRF Potent inhibition of the
ACSS?2 44 _
AMP/GMP primary target.
Demonstrates high
TranScreener® TRF o selectivity over the
ACSS1 No inhibition ) o
AMP/GMP mitochondrial isoform.
[1][2]
Demonstrates high
TranScreener® TRF o selectivity over this
ACSS3 No inhibition ]
AMP/GMP related family

member.[1][2]

Table 2: Pharmacokinetic Parameters of VY-3-135 in Mice

Cmax
(ng/mL)

Dose
(mglkg)

Administrat
ion Route

Tmax (h)

AUC

(ng-h/mL)

Bioavailabil
ity (%)

Oral Gavage 100 1,500

8,500

45

Intraperitonea

| (IP)

100 3,000

0.5

10,000

N/A

Intravenous
(V)

10 2,500

0.08

1,800

N/A

Data
presented are
approximatio
ns based on
available
preclinical
data and are
intended for
comparative

purposes.
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Table 3: Microsomal Stability of VY-3-135

Intrinsic Clearance (CLint,

Species Half-life (t%, min) . .
pL/min/mg protein)

Mouse > 60 <10

Human > 60 <5

These data indicate high
stability in both mouse and
human liver microsomes,
suggesting a lower potential

for rapid metabolic clearance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.
1. In Vitro ACSS2 Biochemical Assay

This protocol describes the determination of the IC50 value of VY-3-135 against recombinant
human ACSS2 using a fluorescence polarization-based assay that measures the production of
AMP.

e Materials:
o Recombinant human ACSS2, ACSS1, and ACSS3 enzymes

TranScreener® TRF AMP/GMP Assay Kit (BellBrook Labs)

[¢]

VY-3-135 and control compounds

[e]

o

Assay Buffer: 30 mM HEPES (pH 7.4), 140 mM NacCl, 2 mM MgClz, 5 mM sodium acetate,
2 mM DTT, 0.05% CHAPSI3]

Substrate Mix: ATP and Coenzyme A (CoA)

o

384-well, low-volume, opaque plates

[¢]
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e Procedure:

o

Prepare serial dilutions of VY-3-135 in 100% DMSO.
Add 100 nL of the compound dilutions to the wells of the 384-well plate.

Add 3 pL of the respective enzyme (ACSS2, ACSS1, or ACSS3) in assay buffer to each
well.[1] Final enzyme concentrations are typically in the low nanomolar range (e.g., 3 nM
for ACSS2).[1]

Prepare the substrate mix containing ATP and CoA in assay buffer. Final concentrations
are typically 50 uM for ATP and 5 uM for CoA.[3]

Initiate the enzymatic reaction by adding 2 uL of the substrate mix to each well.
Incubate the plate at room temperature for 60 minutes.[3]

Stop the reaction and detect the generated AMP according to the TranScreener assay kit
manufacturer's instructions, which involves the addition of an antibody/tracer mix.

Measure the fluorescence polarization on a suitable plate reader.

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response
curve.

2. Cell-Based 13Cz-Acetate Tracing Assay

This protocol outlines the procedure to assess the effect of VY-3-135 on the incorporation of

acetate into fatty acids in cancer cells.

o Materials:

o

o

[e]

Breast cancer cell lines (e.g., MDA-MB-468, BT474, SKBr3)
Complete cell culture medium

13C2-labeled sodium acetate
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o VY-3-135
o Solvents for metabolite extraction (e.g., methanol, chloroform, water)

o Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass
spectrometry (LC-MS) system

e Procedure:
o Seed breast cancer cells in multi-well plates and allow them to adhere overnight.

o Treat the cells with various concentrations of VY-3-135 (e.g., 0.1, 1 uM) or vehicle control
for a specified duration (e.g., 24 hours).[2]

o During the treatment period, supplement the culture medium with 13Cz-labeled sodium
acetate (e.g., 100 puM).

o After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).

o Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20
methanol:water).

o Scrape the cells and collect the cell lysates.
o Separate the polar and nonpolar metabolites using a chloroform phase separation.

o Isolate the fatty acid-containing nonpolar phase, dry it down, and derivatize the fatty acids
for GC-MS analysis (e.g., by converting them to fatty acid methyl esters).

o Analyze the samples by GC-MS or LC-MS to determine the fractional enrichment of 13C in
palmitate and other fatty acids.

o Compare the 13C enrichment in VY-3-135-treated cells to vehicle-treated cells to determine
the extent of inhibition of acetate-dependent fatty acid synthesis.

3. In Vivo Tumor Xenograft Study
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This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of VY-3-135

in an immunodeficient mouse model.

e Materials:

[e]

[¢]

[e]

[e]

(¢]

[¢]

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

Human breast cancer cells with high ACSS2 expression (e.g., MDA-MB-468)[2]
Matrigel

VY-3-135 formulation for oral gavage or intraperitoneal injection

Vehicle control

Calipers for tumor measurement

e Procedure:

[e]

Maintain the immunodeficient mice under sterile conditions.

Harvest MDA-MB-468 cells during their exponential growth phase and ensure high viability
(>95%).

Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1-2 million
cells per 100-150 pL.[4]

Subcutaneously or orthotopically inject the cell suspension into the flank or mammary fat
pad of each mouse.[4][5]

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 150-200
mm3), randomize the mice into treatment and control groups.[4]

Administer VY-3-135 (e.g., 100 mg/kg/day) or vehicle control daily via oral gavage or
intraperitoneal injection.[2]

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
(Volume = (length x width?)/2).
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o Monitor the body weight and overall health of the mice throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
weight measurement, immunoblotting, or immunohistochemistry).
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Caption: ACSS2 converts acetate to acetyl-CoA for lipid synthesis and histone acetylation.

Experimental Workflow for VY-3-135 Evaluation
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Caption: Workflow for preclinical evaluation of VY-3-135.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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